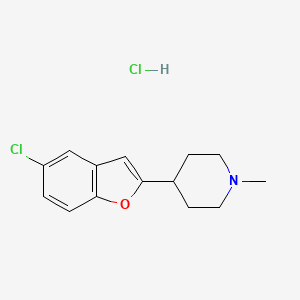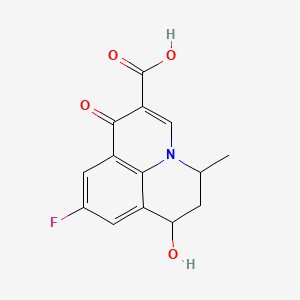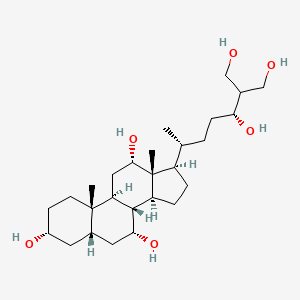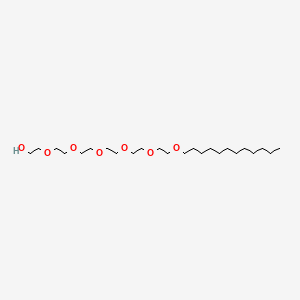
六乙二醇单十二烷基醚
描述
Hexaethylene glycol monododecyl ether is a non-ionic surfactant with the chemical formula CH₃(CH₂)₁₁(OCH₂CH₂)₆OH . It consists of a hydrophobic dodecyl (C12) tail and a hydrophilic hexaethylene glycol head, making it amphiphilic. This compound is widely used in biochemical and biophysical research due to its ability to solubilize and stabilize membrane proteins .
科学研究应用
Hexaethylene glycol monododecyl ether is extensively used in various scientific research fields:
Chemistry: It is used as a surfactant in the synthesis and stabilization of nanoparticles and other colloidal systems.
Biology: It facilitates the solubilization and purification of membrane proteins, aiding in structural and functional studies.
Medicine: It is employed in drug delivery systems, particularly in the formation of liposomes and vesicles for encapsulating bioactive compounds.
作用机制
Hexaethylene glycol monododecyl ether, also known as C12E6 or Dodecylhexaglycol, is a biochemical reagent that can be used in life science related research . It has a molecular weight of 450.65 .
Target of Action
It is known to be a non-ionic surfactant , which means it can interact with a variety of biological targets, particularly those involved in cell membrane integrity and function.
Mode of Action
As a non-ionic surfactant, Hexaethylene glycol monododecyl ether can interact with cell membranes, potentially altering their properties and functions. For example, it has been reported to effectively release histamine from rat peritoneal mast cells . This suggests that it may disrupt the cell membrane, leading to the release of intracellular components.
Biochemical Pathways
Given its role as a surfactant and its ability to release histamine from cells , it may influence pathways related to cell membrane function and integrity, as well as inflammatory responses.
Result of Action
Its ability to release histamine from cells suggests that it may induce cellular responses typically associated with inflammation and allergic reactions .
Action Environment
The action, efficacy, and stability of Hexaethylene glycol monododecyl ether can be influenced by various environmental factors. For instance, its surfactant properties may be affected by the presence of other substances in the environment. Additionally, factors such as temperature, pH, and the presence of other biochemicals could potentially influence its action .
生化分析
Biochemical Properties
Hexaethylene glycol monododecyl ether plays a crucial role in biochemical reactions due to its surfactant properties. It interacts with enzymes, proteins, and other biomolecules by disrupting lipid bilayers and solubilizing membrane proteins. This compound is known to release histamine from rat peritoneal mast cells, indicating its interaction with cellular components involved in immune responses . Additionally, it can affect the activity of extracellular lipases by partitioning them into detergent-rich phases .
Cellular Effects
Hexaethylene glycol monododecyl ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a plasticizer, increasing the mobility of lipophilic molecules within cellular membranes . This compound can also affect the permeability of cell membranes, facilitating the transport of other molecules into cells . Its impact on histamine release from mast cells suggests a role in modulating immune responses .
Molecular Mechanism
At the molecular level, hexaethylene glycol monododecyl ether exerts its effects by interacting with lipid bilayers and membrane proteins. It disrupts the lipid organization, leading to increased membrane fluidity and permeability . This compound can also bind to specific proteins, altering their conformation and activity. For example, it can inhibit or activate enzymes by changing their interaction with lipid membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexaethylene glycol monododecyl ether can change over time. Its stability and degradation depend on factors such as temperature and pH. Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity . Studies have shown that its effects on histamine release from mast cells can vary with prolonged exposure .
Dosage Effects in Animal Models
The effects of hexaethylene glycol monododecyl ether vary with different dosages in animal models. At low doses, it can enhance the permeability of cell membranes and facilitate the transport of other molecules. At high doses, it may cause toxic or adverse effects, such as cell lysis and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
Hexaethylene glycol monododecyl ether is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect the metabolic flux and levels of metabolites by altering the permeability of cellular membranes . This compound may also influence the activity of enzymes involved in lipid metabolism, leading to changes in the composition of cellular lipids .
Transport and Distribution
Within cells and tissues, hexaethylene glycol monododecyl ether is transported and distributed by interacting with transporters and binding proteins. Its non-ionic nature allows it to diffuse across cell membranes, facilitating its accumulation in specific cellular compartments . This compound can also affect the localization of other molecules by altering membrane permeability .
Subcellular Localization
Hexaethylene glycol monododecyl ether is localized in various subcellular compartments, including the plasma membrane and intracellular organelles. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell . This compound’s ability to disrupt lipid bilayers and solubilize membrane proteins makes it a valuable tool for studying subcellular localization and function .
准备方法
Synthetic Routes and Reaction Conditions: Hexaethylene glycol monododecyl ether is typically synthesized through the reaction of dodecanol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide. The process involves the stepwise addition of ethylene oxide to dodecanol, resulting in the formation of the hexaethylene glycol chain .
Industrial Production Methods: In industrial settings, the production of hexaethylene glycol monododecyl ether involves large-scale ethoxylation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure the efficient and consistent formation of the desired product. The final product is purified through distillation or other separation techniques to achieve the required purity levels .
化学反应分析
Types of Reactions: Hexaethylene glycol monododecyl ether primarily undergoes reactions typical of ethers and alcohols. These include:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions, often requiring acidic or basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted ethers depending on the reagents used.
相似化合物的比较
Hexaethylene glycol monododecyl ether is part of a family of ethoxylated alcohols, each varying by the length of the ethylene glycol chain. Similar compounds include:
- Tetraethylene glycol monododecyl ether
- Pentaethylene glycol monododecyl ether
- Octaethylene glycol monododecyl ether
- Decaethylene glycol monododecyl ether
Uniqueness: Hexaethylene glycol monododecyl ether strikes a balance between hydrophilicity and hydrophobicity, making it particularly effective in solubilizing membrane proteins without causing significant denaturation or aggregation. This balance is less optimal in compounds with shorter or longer ethylene glycol chains .
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O7/c1-2-3-4-5-6-7-8-9-10-11-13-26-15-17-28-19-21-30-23-24-31-22-20-29-18-16-27-14-12-25/h25H,2-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCFEGKCRWEVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058633 | |
| Record name | Hexaethylene glycol monododecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-96-7 | |
| Record name | 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaoxyethylene dodecyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaethylene glycol monododecyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18-hexaoxatriacontan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: This set of research papers primarily focuses on the physicochemical properties and applications of C12E6 as a surfactant and in the formation of micelles. The catalytic properties of C12E6 are not extensively discussed within these papers.
ANone: While these research papers extensively study C12E6's behavior, they do not delve into systematic modifications of its structure to assess the impact on activity, potency, or selectivity. Therefore, we currently lack sufficient information from these papers to establish a comprehensive SAR for C12E6.
ANone: The provided research articles primarily focus on the scientific aspects of Hexaethylene glycol monododecyl ether. They do not delve into specific SHE regulations or guidelines concerning its use or handling.
ANone: The provided research papers primarily focus on the physicochemical properties and applications of C12E6 as a surfactant and in the formation of micelles, they do not cover its pharmacokinetic and pharmacodynamic properties.
ANone: The provided research papers primarily focus on the physicochemical properties and applications of C12E6 as a surfactant and in the formation of micelles, they do not cover its in vitro or in vivo efficacy.
ANone: The provided research papers do not address any resistance or cross-resistance mechanisms associated with C12E6.
ANone: The provided research papers focus on the physicochemical properties of C12E6 and its interactions in various systems. Toxicology and safety data are not within the scope of these studies.
ANone: The provided research papers do not focus on drug delivery and targeting aspects of C12E6.
ANone: The provided research papers do not discuss biomarkers or diagnostics related to C12E6.
ANone: The environmental impact and degradation of C12E6 are not specifically addressed within these research papers.
ANone: The provided research papers do not provide detailed validation information for the specific analytical methods used.
ANone: Quality control and assurance procedures for C12E6 are not specifically discussed in these research papers.
ANone: The provided research papers do not discuss the potential immunogenicity or immunological responses elicited by C12E6.
ANone: Drug-transporter interactions are not discussed in the provided set of research papers.
ANone: The provided research papers do not address the potential of C12E6 to induce or inhibit drug-metabolizing enzymes.
A: While these papers primarily focus on the behavior and properties of C12E6, direct comparisons with alternative surfactants are limited. One study explored the effects of co-solutes on C12E6 adsorption, indirectly suggesting potential alternatives depending on the desired application. []
ANone: The provided research papers do not cover aspects related to recycling or waste management of C12E6.
ANone: These research articles highlight the importance of advanced analytical techniques for studying surfactant systems, including SANS, neutron reflectivity, and surface tension measurements. Access to such infrastructure and expertise is crucial for advancing this field.
ANone: While not explicitly outlining a historical context, these research articles collectively contribute to the understanding of C12E6's behavior, paving the way for potential advancements in various applications like emulsion stabilization and interfacial engineering.
A: The research on C12E6 showcases a blend of physical chemistry, materials science, and analytical chemistry. The study of its interactions at interfaces and within complex fluids requires expertise from these diverse fields, highlighting the importance of interdisciplinary collaboration. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




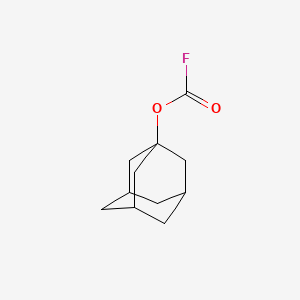
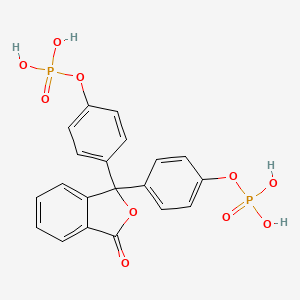
![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)

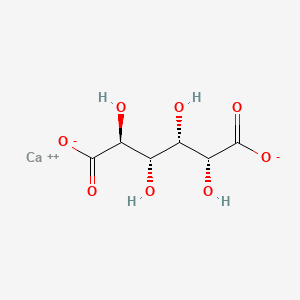
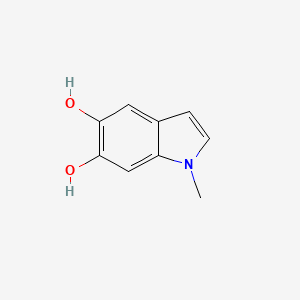
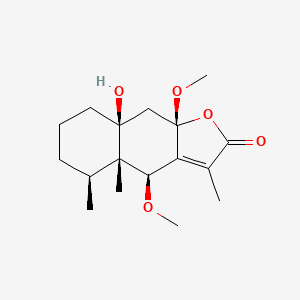
![3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B1201880.png)
